1-Methyl-4-nitrobenzotriazole
Description
1-Methyl-4-nitrobenzotriazole (C₇H₅N₅O₂) is a nitro-functionalized benzotriazole derivative characterized by a fused benzene and triazole ring system, with a methyl group at position 1 and a nitro group at position 3. This compound is synthesized via regioselective functionalization, often involving superbasic media such as t-BuOK/DMSO. A key reaction is its amination using 1,1,1-trimethylhydrazinium iodide (TMHI), yielding 1-methyl-7-amino-4-nitrobenzotriazole (13) and 1-methyl-5-amino-4-nitrobenzotriazole (14) in a ~2:1 ratio . Structural confirmation relies on NMR spectroscopy, with 2D NOESY spectra revealing spatial interactions between the methyl protons (position 1) and NH₂ groups in the aminated products .
Properties
CAS No. |
27799-86-6 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
1-methyl-4-nitrobenzotriazole |
InChI |
InChI=1S/C7H6N4O2/c1-10-5-3-2-4-6(11(12)13)7(5)8-9-10/h2-4H,1H3 |
InChI Key |
HFYKTFXFSPENJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitrobenzotriazole can be synthesized through electrophilic nitration of 1-methylbenzotriazole. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzotriazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitrobenzotriazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-Methyl-4-aminobenzotriazole.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Oxidation: Oxidized nitrobenzotriazole derivatives.
Scientific Research Applications
1-Methyl-4-nitrobenzotriazole has found applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitrobenzotriazole involves its interaction with molecular targets through its nitro and triazole groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Reactivity Comparisons with Aminated Derivatives
The amination of 1-Methyl-4-nitrobenzotriazole demonstrates regioselectivity influenced by electronic and steric factors. The major product, 1-methyl-7-amino-4-nitrobenzotriazole (13), forms due to favorable resonance stabilization at position 7, while the minor product, 1-methyl-5-amino-4-nitrobenzotriazole (14), arises from competing pathways. This contrasts with simpler nitroazoles (e.g., nitroimidazoles), where amination typically occurs at positions adjacent to the nitro group due to stronger electron-withdrawing effects .
Key Differences:
- Regioselectivity : Benzotriazoles exhibit greater positional diversity in reactions compared to imidazoles or triazoles.
- Steric Effects : The methyl group at position 1 in this compound hinders substitution at nearby positions, a factor absent in unmethylated analogs.
Comparison with Azido-Nitro Triazole Derivatives
Compounds like 5-Azido-3-nitro-1H-1,2,4-triazole () share nitro functionality but incorporate azido groups, which drastically alter reactivity and stability. Azido derivatives are highly energetic and prone to decomposition, limiting their utility in non-explosive applications. In contrast, this compound is more thermally stable, making it suitable for synthetic intermediates or corrosion inhibitors .
Table 1: Functional Group Impact on Stability
| Compound | Functional Groups | Stability | Applications |
|---|---|---|---|
| This compound | Nitro, Methyl | High | Organic synthesis |
| 5-Azido-3-nitro-1H-1,2,4-triazole | Nitro, Azido | Low | Energetic materials |
Heterocyclic Hybrids: Benzoxadiazole vs. Benzotriazole
The benzoxadiazole-triazole hybrid 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one () replaces the benzene ring in benzotriazoles with a benzoxadiazole moiety. This modification enhances electron deficiency, improving fluorescence properties for spectroscopic applications. However, this compound lacks such conjugated systems, prioritizing chemical reactivity over optoelectronic performance .
Benzimidazole-Triazole Conjugates
2-(((1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl) methoxy) methyl)-1H-benzo[d]imidazole () is synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). Unlike this compound, this compound features a benzimidazole core linked to a triazole, enabling antimicrobial activity. The nitro group in both compounds enhances electron withdrawal, but the benzimidazole-triazole conjugate’s extended π-system broadens bioactivity .
Nitroimidazoles: Pharmacological Relevance
2-Methyl-4-nitroimidazole () shares a nitro group but is based on an imidazole core. Nitroimidazoles are widely used as antiparasitic and antibacterial agents (e.g., metronidazole), whereas this compound’s applications remain more niche, focusing on materials science and synthetic chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
